![molecular formula C15H20N4O3 B15113663 4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide](/img/structure/B15113663.png)
4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide
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Overview
Description
4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide is a complex organic compound that features a pyridine ring substituted with a pyrrolidine-1-carbonyl group and a morpholin-4-yl group
Preparation Methods
The synthesis of 4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine-2-carboxamide core, followed by the introduction of the pyrrolidine-1-carbonyl group and the morpholin-4-yl group through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and are known for their diverse biological activities.
Morpholine derivatives: Compounds containing the morpholine ring are used in various applications, including pharmaceuticals and agrochemicals.
Pyridine carboxamides: These compounds are studied for their potential therapeutic properties and as intermediates in organic synthesis.
The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20N4O3 |
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Molecular Weight |
304.34 g/mol |
IUPAC Name |
4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H20N4O3/c16-14(20)12-9-11(3-4-17-12)19-7-8-22-13(10-19)15(21)18-5-1-2-6-18/h3-4,9,13H,1-2,5-8,10H2,(H2,16,20) |
InChI Key |
PMTKDSRZMOKETP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=CC(=NC=C3)C(=O)N |
Origin of Product |
United States |
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